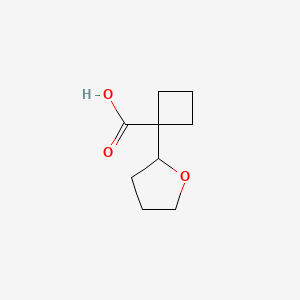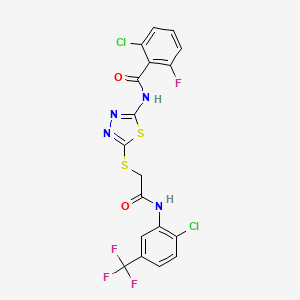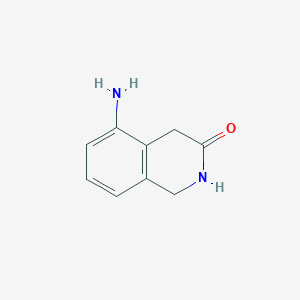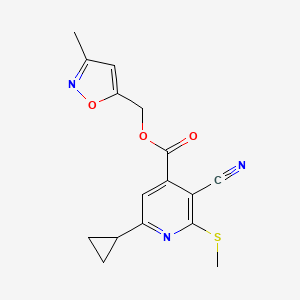
1-(Oxolan-2-yl)cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(Oxolan-2-yl)cyclobutane-1-carboxylic acid” is a chemical compound with the CAS Number: 2137817-30-0 . It has a molecular weight of 170.21 . The IUPAC name for this compound is 1-(tetrahydrofuran-2-yl)cyclobutane-1-carboxylic acid .
Molecular Structure Analysis
The InChI code for “1-(Oxolan-2-yl)cyclobutane-1-carboxylic acid” is 1S/C9H14O3/c10-8(11)9(4-2-5-9)7-3-1-6-12-7/h7H,1-6H2,(H,10,11) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is an oil at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the current resources.Applications De Recherche Scientifique
Synthesis Techniques and Stereochemistry
The synthesis of 2-aminocyclobutane-1-carboxylic acids showcases the application of 1-(Oxolan-2-yl)cyclobutane-1-carboxylic acid derivatives in constructing complex molecular structures. Techniques involve [2+2] photocycloaddition reactions, highlighting the utility of these compounds in stereocontrolled synthetic methodologies. This process enables the creation of stereochemically rich compounds, which are essential in drug development for their specific biological interactions (Gauzy et al., 2004) (Izquierdo et al., 2005).
Biological Activities of Oxetane-Containing Compounds
Oxetane-containing compounds (OCC), which include 1-(Oxolan-2-yl)cyclobutane-1-carboxylic acid derivatives, exhibit a wide range of biological activities. Their utility extends to antineoplastic, antiviral, antifungal, and angiogenesis stimulating applications. This highlights the potential of these compounds in therapeutic contexts, underscoring the significance of their study and development (Vil’ et al., 2019).
Medicinal Chemistry and Drug Development
The incorporation of cyclobutane and its derivatives, such as 1-(Oxolan-2-yl)cyclobutane-1-carboxylic acid, in small-molecule drug candidates showcases their role in medicinal chemistry. The unique structural features of cyclobutanes, including their puckered structure and increased C-C π-character, contribute to favorable drug properties like metabolic stability and specificity. This area of research is pivotal for developing new therapeutic agents with enhanced efficacy and safety profiles (van der Kolk et al., 2022).
Material Science and Sustainable Synthesis
In material science, the synthesis of compounds derived from 1-(Oxolan-2-yl)cyclobutane-1-carboxylic acid demonstrates the potential for creating sustainable materials. For instance, furfural-derived diacid prepared through photoreaction exemplifies the use of such compounds in synthesizing green polymers and hard, solvent-resistant thermosets. This research direction not only contributes to the development of new materials but also emphasizes the importance of sustainable practices in chemical synthesis (Wang et al., 2018).
Safety and Hazards
The compound is classified under GHS05 and GHS07 pictograms, indicating that it may cause skin irritation, serious eye damage, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propriétés
IUPAC Name |
1-(oxolan-2-yl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8(11)9(4-2-5-9)7-3-1-6-12-7/h7H,1-6H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIGLFGQVNFASQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2(CCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2874455.png)


![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-methylbenzamide](/img/structure/B2874459.png)
![1-allyl-3-[(3-nitrophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2874462.png)


![N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2874467.png)

![3-[(2-fluorophenoxy)methyl]-4-hexyl-1H-1,2,4-triazole-5-thione](/img/structure/B2874471.png)

![(E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-(7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazol-3-yl)prop-2-enamide](/img/structure/B2874473.png)
![N-(2-fluorophenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2874474.png)
